1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide is a key intermediate in the synthesis of citalopram, a selective serotonin reuptake inhibitor (SSRI). [ [] https://www.semanticscholar.org/paper/6cc6de3b50d5dc61a166835674ebc57ef10d3b36 ] Its primary role in scientific research is as a precursor molecule for synthesizing various citalopram analogs and derivatives, which are valuable tools for studying the serotonin transporter (SERT) and exploring structure-activity relationships within this class of compounds. [ [] https://www.semanticscholar.org/paper/099e1a568a3ef8b0d7ae43ba751468f6017d03a1 ]
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide is a chemical compound primarily recognized as a key intermediate in the synthesis of citalopram, a well-known antidepressant. This compound belongs to a class of chemicals that exhibit significant pharmacological activity due to their interaction with serotonin transporters in the brain, making them relevant in the treatment of depression and anxiety disorders.
This compound can be classified under the category of amine derivatives and is structurally related to isobenzofurans. Its systematic name reflects its complex structure, which includes a dimethylamino group, a fluorophenyl group, and a dihydroisobenzofuran core. The compound is also associated with various patents and research articles that discuss its synthesis and applications in medicinal chemistry .
The synthesis of 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide involves several key steps:
The reactions are generally performed in inert organic solvents like dichloromethane or tetrahydrofuran to prevent side reactions. Temperature control is crucial during synthesis; for example, certain reactions are conducted at low temperatures to maintain stability .
The molecular formula of 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide is . Its structure features:
The three-dimensional conformation of this compound plays a critical role in its binding affinity to serotonin transporters .
The compound can participate in various chemical reactions:
The primary mechanism of action for 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide relates to its interaction with serotonin transporters (SERT). It functions as an inhibitor, preventing the reuptake of serotonin in synaptic clefts, thereby increasing serotonin levels available for receptor binding. This mechanism underlies its potential antidepressant effects.
Research indicates that modifications to the structure can significantly affect binding affinity and selectivity towards different serotonin receptor subtypes .
Analytical methods such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are commonly employed to characterize this compound .
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide serves primarily as an intermediate in the synthesis of citalopram. Its relevance extends into research investigating serotonin transporter interactions, making it valuable for developing new antidepressants or related therapeutic agents. Additionally, it is utilized in studies exploring structure-activity relationships within similar compounds to optimize efficacy and reduce side effects .
The compound is systematically named as 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide according to IUPAC conventions. Its chemical registry identifies it under CAS Number 64372-56-1. Key synonyms recognized in pharmacological and chemical literature include:
Table 1: Official Designations and Synonyms
Nomenclature Type | Identifier |
---|---|
IUPAC Name | 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carboxamide |
CAS Registry | 64372-56-1 |
USP Reference Standard | Citalopram Related Compound A |
Pharmacopeial Aliases | Escitalopram Oxalate Impurity A, Citalopram Hydrobromide Impurity A |
The compound has the empirical formula C₂₀H₂₃FN₂O₂, with a molecular weight of 342.41 g/mol. This mass is confirmed via high-resolution spectrometry, showing an exact mass of 342.1744 g/mol [2] [4]. The structure integrates three key moieties:
The chiral center at C1 (benzylic carbon) generates two enantiomers. Commercial and pharmacopeial standards typically supply this compound as a racemic mixture, denoted (1RS) in chemical databases [2]. Unlike citalopram—where the (S)-enantiomer (escitalopram) is therapeutically active—the stereochemical significance of this carboxamide derivative remains unestablished in pharmacological contexts. Racemization risks exist under strong acidic/basic conditions due to the stereolabile C1 center adjacent to electron-rich rings [8] [9].
While explicit crystallographic parameters (unit cell dimensions, space group) for this carboxamide derivative are not fully detailed in the available literature, its solid-state behavior is characterized by:
This carboxamide is structurally derived from the antidepressant citalopram (1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) but replaces the 5-cyano group with a carboxamide (–C(O)NH₂). Key ramifications include:
Table 2: Structural and Functional Comparison with Citalopram/Escitalopram
Structural Feature | Citalopram/Escitalopram | 5-Carboxamide Derivative | Biological Consequence |
---|---|---|---|
C5 Functional Group | –C≡N (nitrile) | –C(O)NH₂ (carboxamide) | Loss of SERT affinity; conversion to impurity/degradant |
Molecular Weight | 324.39 g/mol (citalopram) | 342.41 g/mol | +18.02 g/mol (addition of H₂O vs. CN) |
Polarity | LogP ~2.5 (predicted) | LogP ~1.8 | Increased hydrophilicity |
Pharmacological Role | SSRI active pharmaceutical ingredient | Process impurity/degradation product | No intrinsic antidepressant activity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: